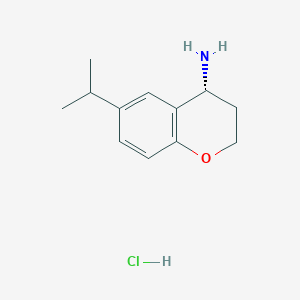
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, commonly known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. BTA-1 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Corrosion Inhibition
N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental and theoretical studies demonstrated that benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies compared to previously reported inhibitors. These compounds exhibit the potential for both physical and chemical adsorption onto metal surfaces, providing protection against corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Hu et al., 2016).
Supramolecular Gelators
Research into N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives has revealed their potential as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentrations. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π interactions and hydrogen bonding, highlighting their potential in the development of novel gel-based materials (Yadav & Ballabh, 2020).
Photophysical Properties
The photophysical properties of benzothiazole derivatives have been explored, revealing their utility in the development of organic materials and pharmaceuticals. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission properties. Their thermal stability up to 200°C makes them suitable for a variety of applications in materials science and as fluorescent probes in biological systems (Padalkar et al., 2011).
Antibacterial Applications
N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds possess significant activity against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents (Obasi et al., 2017).
Antimicrobial Agents
Further studies have synthesized and tested benzothiazole derivatives as antimicrobial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings highlight the potential of benzothiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQAWYEZXHCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

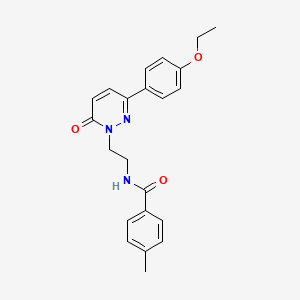
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)
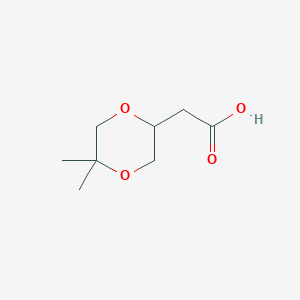
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]propanamide](/img/structure/B2419874.png)
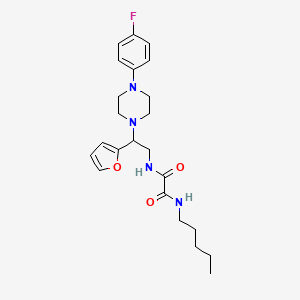
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)
![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)
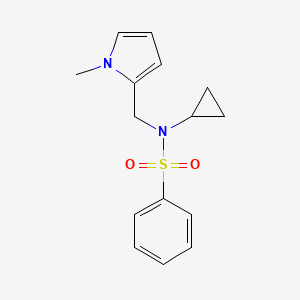
![3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419881.png)

